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molecular formula C13H16ClN3 B8807670 n4-Butyl-2-chloroquinoline-3,4-diamine

n4-Butyl-2-chloroquinoline-3,4-diamine

Cat. No. B8807670
M. Wt: 249.74 g/mol
InChI Key: IVBNBYJFBYVFEA-UHFFFAOYSA-N
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Patent
US05389640

Procedure details

4-Butylamino-2-chloro-3-nitroquinoline (33 g, 0.12 mole, Example 112) was combined with toluene (200 mL) and 5% platinum on carbon (1 g). The mixture was hydrogenated on a Parr apparatus at an initial pressure of 38 psi (2.7 Kg/cm2). When the hydrogenation was complete, the catalyst was removed by filtration and the filtrate was concentrated to provide a brown liquid. The liquid was chilled in an ice bath to provide an orange solid. The solid was collected by filtration, slurried with diethyl ether for 30 minutes then filtered to provide 20 g of the desired product as a tan solid. The structure was confirmed by nuclear magnetic resonance spectroscopy.
Name
4-Butylamino-2-chloro-3-nitroquinoline
Quantity
33 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:5][C:6]1[C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[N:9]=[C:8]([Cl:16])[C:7]=1[N+:17]([O-])=O)[CH2:2][CH2:3][CH3:4]>[Pt].C1(C)C=CC=CC=1>[NH2:17][C:7]1[C:8]([Cl:16])=[N:9][C:10]2[C:15]([C:6]=1[NH:5][CH2:1][CH2:2][CH2:3][CH3:4])=[CH:14][CH:13]=[CH:12][CH:11]=2

Inputs

Step One
Name
4-Butylamino-2-chloro-3-nitroquinoline
Quantity
33 g
Type
reactant
Smiles
C(CCC)NC1=C(C(=NC2=CC=CC=C12)Cl)[N+](=O)[O-]
Step Two
Name
Quantity
1 g
Type
catalyst
Smiles
[Pt]
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the catalyst was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
to provide a brown liquid
TEMPERATURE
Type
TEMPERATURE
Details
The liquid was chilled in an ice bath
CUSTOM
Type
CUSTOM
Details
to provide an orange solid
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
FILTRATION
Type
FILTRATION
Details
then filtered

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
NC=1C(=NC2=CC=CC=C2C1NCCCC)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 20 g
YIELD: CALCULATEDPERCENTYIELD 66.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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